CART(55-102)(rat)

Receptor Binding Specificity Nucleus Accumbens

Using incorrect CART peptide fragments leads to abolished anorexigenic effects and absent receptor binding, wasting resources. CART(55-102)(rat) is the validated, high-purity satiety factor mandatory for reproducible feeding, obesity, and dopamine reward studies. • Kd ~1.43 nM in nucleus accumbens binding assays • Sustained anorexigenic signal in chronic i.c.v. models • Decreases cocaine-evoked dopamine release at low µM concentrations • ≥95% HPLC purity; lyophilized; stable at -20°C

Molecular Formula C226H367N65O65S7
Molecular Weight 5259 g/mol
Cat. No. B561573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCART(55-102)(rat)
Molecular FormulaC226H367N65O65S7
Molecular Weight5259 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)CC)N)CC(C)C)CCCCN
InChIInChI=1S/C226H367N65O65S7/c1-24-117(16)175(235)221(353)290-85-44-58-162(290)215(347)288-179(119(18)26-3)218(350)274-147(94-126-61-65-128(296)66-62-126)202(334)262-140(70-74-172(307)308)193(325)259-132(50-32-37-78-229)188(320)258-133(51-33-38-79-230)190(322)269-145(93-125-59-63-127(295)64-60-125)186(318)248-100-168(302)254-137(67-71-163(232)297)197(329)286-177(116(14)15)222(354)291-86-45-57-161(291)214(346)264-141(75-87-357-23)195(327)280-155-106-359-360-107-156-211(343)273-150(97-174(311)312)205(337)283-159-110-363-362-109-158(212(344)275-151(223(355)356)91-114(10)11)279-191(323)134(52-34-39-80-231)260-199(331)142(88-111(4)5)267-200(332)143(89-112(6)7)268-203(335)146(92-124-46-28-27-29-47-124)270-206(338)152(103-292)276-204(336)148(95-165(234)299)271-209(341)157(282-207(339)153(104-293)277-219(351)180(123(22)294)284-170(304)102-247-185(317)130(53-40-81-242-224(236)237)263-213(345)160-56-43-84-289(160)220(159)352)108-361-358-105-154(278-194(326)139(68-72-164(233)298)261-192(324)138(69-73-171(305)306)255-167(301)99-245-181(313)120(19)251-198(330)149(96-173(309)310)272-210(155)342)208(340)252-122(21)183(315)285-176(115(12)13)217(349)265-135(54-41-82-243-225(238)239)189(321)257-129(48-30-35-76-227)184(316)246-98-166(300)250-121(20)182(314)256-136(55-42-83-244-226(240)241)196(328)287-178(118(17)25-2)216(348)249-101-169(303)253-131(49-31-36-77-228)187(319)266-144(90-113(8)9)201(333)281-156/h27-29,46-47,59-66,111-123,129-162,175-180,292-296H,24-26,30-45,48-58,67-110,227-231,235H2,1-23H3,(H2,232,297)(H2,233,298)(H2,234,299)(H,245,313)(H,246,316)(H,247,317)(H,248,318)(H,249,348)(H,250,300)(H,251,330)(H,252,340)(H,253,303)(H,254,302)(H,255,301)(H,256,314)(H,257,321)(H,258,320)(H,259,325)(H,260,331)(H,261,324)(H,262,334)(H,263,345)(H,264,346)(H,265,349)(H,266,319)(H,267,332)(H,268,335)(H,269,322)(H,270,338)(H,271,341)(H,272,342)(H,273,343)(H,274,350)(H,275,344)(H,276,336)(H,277,351)(H,278,326)(H,279,323)(H,280,327)(H,281,333)(H,282,339)(H,283,337)(H,284,304)(H,285,315)(H,286,329)(H,287,328)(H,288,347)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,355,356)(H4,236,237,242)(H4,238,239,243)(H4,240,241,244)
InChIKeyXXBSYMBQWAWYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CART(55-102)(rat): Procurement Insights for the Authentic Satiety and Dopamine-Modulating Neuropeptide Fragment


CART(55-102)(rat) is a 48-amino acid endogenous neuropeptide fragment derived from the long-form proCART precursor (residues 55-102) [1]. It is one of the two primary biologically active CART peptides, alongside CART(61-102), and contains three disulfide bridges essential for its structure and function [2]. This sequence is highly conserved across rat, mouse, and bovine species, with a single conservative amino acid substitution compared to the human sequence . CART(55-102)(rat) is a key neuromodulator in the central nervous system, primarily implicated in the regulation of food intake, body weight homeostasis, and the mesolimbic dopaminergic reward system [3].

Why Generic CART Peptide Substitution Fails: The Critical Role of Specific Fragment Selection in Research


Substituting CART(55-102)(rat) with other CART peptide fragments is not scientifically valid due to profound differences in biological activity and target engagement. While CART(55-102) and CART(61-102) are often described as having 'equal biological activity' in certain assays, they are not functionally interchangeable across all experimental contexts [1]. For instance, fragments like CART(55-59) and CART(10-89) show no activity in locomotor assays, demonstrating that activity is confined to the core region [2]. Furthermore, single-point mutations, such as the conservative Ile42Val substitution between the rat and human sequences, can alter peptide function [3]. Even within the active core, mutations like Cys68Ser or Cys94Ser completely abolish the anorexigenic effect, highlighting the absolute requirement for the correct disulfide bond configuration [4]. Therefore, the use of incorrect or impure peptide fragments will yield negative or misleading results, wasting valuable resources and time. The quantitative evidence below establishes why specific procurement of CART(55-102)(rat) is mandatory for reproducible and meaningful scientific outcomes.

CART(55-102)(rat) Quantitative Differentiation Guide: Key Evidence for Scientific Selection


Receptor Binding Specificity: CART(55-102) as the Defining Displacer in Primary Brain Cultures

CART(55-102) is the primary peptide used to define specific receptor binding for the CART system, demonstrating high specificity in primary rat nucleus accumbens cells. When used as a displacer of the radioligand 125I-CART(61-102), CART(55-102) shows saturable binding with a high affinity Kd of 1.43 ± 0.25 nM and a Bmax of 49.03 ± 2.33 fmol/mg protein [1]. Critically, other inactive CART peptide fragments, unrelated peptides, GABA, and even cocaine show no affinity for the receptor at concentrations up to 10 µM [2]. This demonstrates that the receptor binding site is exquisitely selective for the active CART(55-102) conformation.

Receptor Binding Specificity Nucleus Accumbens

Locomotor Activity Induction: A Core Behavioral Differentiator Among CART Peptide Fragments

When injected into the ventral tegmental area (VTA) of rats, CART(55-102) produces a dose-dependent increase in locomotor activity, a key behavioral readout for psychostimulant-like effects. In a direct comparative study, rlCART(55-102) (dose range: 0.2-5.0 µg/side) significantly increased activity [1]. The fragment rlCART(62-102) produced a comparable increase [2]. However, the shorter fragments rlCART(55-59) and the alternative precursor product rsCART(10-89) produced no increase in motor activity, even at equivalent doses [3]. This directly maps the activity to the core 61-102 region, with the 55-102 form serving as the standard reference agonist.

Locomotor Activity Behavioral Pharmacology Ventral Tegmental Area

Chronic Anorexigenic Efficacy: Sustained Body Weight Reduction vs. Single-Dose Effects

Chronic intracerebroventricular (i.c.v.) infusion of CART(55-102) in both lean and high-fat diet-induced obese rats results in a marked and sustained inhibition of food intake and body weight gain over a 6-day period [1]. This effect is accompanied by significant decreases in plasma insulin and leptin levels, and promotes an increase in lipid oxidation, particularly in the obese group [2]. While CART(61-102) is known to be equipotent in acute assays [3], the chronic, multi-day efficacy profile for CART(61-102) has not been equivalently characterized in the same detailed homeostatic model. This long-term data establishes CART(55-102) as the benchmark for studying the physiological role of CART in body weight regulation.

Obesity Research Food Intake Energy Homeostasis

Neuromodulation of Dopamine Release: Direct Evidence for Functional Impact

CART(55-102) directly modulates dopamine release in the nucleus accumbens, providing a neurochemical basis for its behavioral effects. At a concentration of 0.1 µM, CART(55-102) significantly decreases both basal and electrical field stimulation-evoked dopamine release in isolated mouse nucleus accumbens [1]. Furthermore, at the same concentration, it inhibits the effect of 30 µM cocaine on basal dopamine release [2]. This demonstrates a functional antagonism of cocaine's primary mechanism. In contrast, CART(55-102) has no effect on norepinephrine release, indicating a specific interaction with the dopaminergic system [3].

Dopamine Neurochemistry Reward System

Validated Application Scenarios for CART(55-102)(rat) in Scientific Research


Investigating the Molecular Pharmacology of the CART Receptor

CART(55-102) is the indispensable ligand for studies aimed at characterizing the putative CART receptor. Its high specificity for the binding site in native tissues, such as the nucleus accumbens, and its ability to displace radiolabeled CART fragments with high affinity (Kd ~1.43 nM), make it the gold-standard tool for receptor binding assays, autoradiography, and functional screening [1]. Using inactive fragments will not yield any specific binding signal.

Modeling the Endogenous Regulation of Food Intake and Body Weight

For long-term studies of energy homeostasis, CART(55-102) is the most extensively validated peptide. Chronic i.c.v. infusion models in both lean and diet-induced obese rats have demonstrated its ability to sustain reductions in food intake and body weight over several days, while also shifting fuel utilization towards lipid oxidation [2]. This makes it the preferred choice for obesity research requiring a stable, chronic anorexigenic signal.

Probing the Neurochemical Basis of Reward and Addiction

CART(55-102) provides a direct link between peptide neuromodulation and the dopaminergic system. Its demonstrated ability to decrease basal and cocaine-evoked dopamine release in the nucleus accumbens at low micromolar concentrations makes it a critical tool for ex vivo and in vivo studies exploring the neurochemical mechanisms of reward, reinforcement, and psychostimulant action [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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